N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide

Description

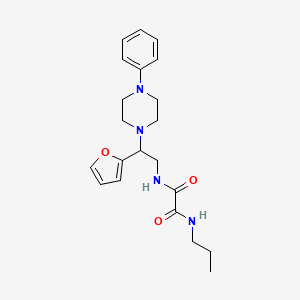

N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N-(carbamoyl)oxamic acid) backbone. Its structure integrates a furan-2-yl moiety, a 4-phenylpiperazine group, and a propyl chain (Figure 1). The propyl substituent at the N2 position modulates hydrophobicity and steric effects.

Properties

IUPAC Name |

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-propyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O3/c1-2-10-22-20(26)21(27)23-16-18(19-9-6-15-28-19)25-13-11-24(12-14-25)17-7-4-3-5-8-17/h3-9,15,18H,2,10-14,16H2,1H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORMJYOTFYLTIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide typically involves multiple steps, starting with the formation of the furan-2-yl group, followed by the introduction of the phenylpiperazin-1-yl moiety, and finally the incorporation of the propyloxalamide group. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high purity and yield. The process may also include the use of catalysts to improve reaction efficiency and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or triethylamine (Et3N).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may produce corresponding oxo-compounds, while reduction reactions may yield hydroxylated derivatives.

Scientific Research Applications

N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a ligand for studying protein interactions.

Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- The propyl and isopropyl variants differ minimally in molecular weight (~14 g/mol) but exhibit distinct steric profiles.

- The pyridin-2-ylmethyl substituent adds aromaticity and hydrogen-bonding capacity via the pyridine nitrogen, which could enhance target affinity or solubility .

Furan-Containing Piperazine Analogs

The USP Pharmacopeial Forum lists several furan-based compounds with piperazine-like structures but divergent functional groups (Table 2) :

| Compound | Key Features |

|---|---|

| N,N-Dimethyl(5-{[(2-{[1-(methylamino)-2-nitroethenyl]amino}ethyl)sulphanyl]methyl}furan-2-yl)methanamine N-oxide | Contains a sulphanyl linker and nitroethenyl group; likely used in gastrointestinal therapeutics. |

| Ranitidine-related compound B | Features a bis-thioether furan core; structurally distinct but shares furan and amine motifs. |

Key Observations :

- Unlike the target compound, these analogs incorporate sulphanyl (-S-) linkages or nitroethenyl groups , which may confer redox activity or metabolic liabilities.

- The absence of a piperazine ring in these USP compounds highlights the unique role of 4-phenylpiperazine in the target molecule’s design .

Isomeric and Analytical Challenges

The structural complexity of piperazine- and fluorine-containing analogs (e.g., p-fluoro-butyrylfentanyl derivatives) underscores challenges in distinguishing isomers . For example:

- Misidentification risks arise in compounds with ortho-, meta-, or para-substituted fluorophenyl groups due to nearly identical spectroscopic profiles.

- A case study reported mislabeling of a seized sample as “4-F-BF,” which contained up to six possible isomers of N-benzyl analogs .

Relevance to Target Compound : While the target lacks fluorine substituents, its furan and piperazine groups necessitate advanced analytical techniques (e.g., X-ray crystallography via SHELX or high-resolution mass spectrometry) to resolve structural ambiguities, particularly in synthetic mixtures.

Biological Activity

N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, highlighting its structural features, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C23H26N4O3, with a molecular weight of approximately 430.49 g/mol. The compound features several key structural components:

- Furan Ring : A five-membered aromatic ring containing oxygen, which contributes to the compound's reactivity.

- Phenylpiperazine Moiety : A bicyclic structure that is often associated with various psychoactive compounds.

- Oxalamide Functional Group : This group is known for its ability to form hydrogen bonds, enhancing the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems, notably serotonin and dopamine receptors. These interactions suggest potential applications in treating neurological disorders such as anxiety and depression.

Potential Mechanisms Include:

- Serotonin Receptor Modulation : The phenylpiperazine component may facilitate binding to serotonin receptors, influencing mood regulation.

- Dopamine Receptor Interaction : Similar interactions may occur with dopamine receptors, which are critical in managing reward and pleasure pathways.

In Vitro Studies

Recent studies have explored the effects of this compound on various cell lines. For instance:

- Neuroblastoma Cell Lines : The compound demonstrated significant neuroprotective effects, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

| Study | Cell Line | Observed Effect |

|---|---|---|

| Study 1 | Neuroblastoma | Neuroprotection |

| Study 2 | HEK293 | Receptor Binding Affinity |

In Vivo Studies

Preliminary animal studies have indicated that the compound may reduce anxiety-like behaviors in rodent models. These findings support its potential use in treating anxiety disorders.

Case Studies

Several case studies have been documented regarding the efficacy of similar compounds with structural similarities to this compound:

-

Case Study A : A study on a related oxalamide showed improvement in mood-related behaviors in animal models.

- Findings : Enhanced serotonin levels were observed post-administration.

-

Case Study B : Another study focused on a furan-containing compound that exhibited anti-inflammatory properties.

- Findings : Reduced cytokine levels were noted, indicating potential for broader therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.